1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a combination of furazan, triazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Furazan Ring: The furazan ring can be synthesized through the reaction of appropriate nitrile oxides with alkenes or alkynes.
Formation of Triazole Ring: The triazole ring is often formed via a [3+2] cycloaddition reaction between azides and alkynes.
Coupling Reactions: The furazan and triazole rings are then coupled with a pyrrolidine moiety through nucleophilic substitution or other suitable coupling reactions.
Introduction of Hydrazide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials with applications in catalysis, gas storage, and separation.
Industrial Chemistry: The compound is explored for its use in the production of high-energy materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-furazan-3-yl)-5-(pyridin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid methyl ester
- 4-Aminofurazan-3-carboxylic acid amidrazone
- 1,2,3-Triazole derivatives
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 293.287 g/mol. The structure features a triazole ring fused with an oxadiazole and a pyrrolidine moiety, which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₇O₃ |
Molecular Weight | 293.287 g/mol |
CAS Number | 352446-61-8 |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells through several mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer progression, including EGFR and Src kinases, which are critical for cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells by activating caspase pathways, leading to cell death .
- Antimicrobial Activity : The compound also displays antimicrobial properties against various pathogens, potentially through disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has demonstrated the compound's effectiveness against multiple cancer cell lines. Notable findings include:
- IC50 Values : In vitro studies have shown that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range against several cancer types:
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies indicate effectiveness against various bacterial strains, although specific IC50 values are less documented.
Case Studies
Several case studies have highlighted the compound's potential:
- Zhang et al. Study : This study synthesized several derivatives based on the triazole framework and evaluated their anticancer properties using TRAP PCR-ELISA assays. The study found that derivatives similar to our compound exhibited potent inhibitory effects on tumor growth in vitro .
- Arafa et al. Study : This research focused on the design and synthesis of oxadiazole derivatives and their anticancer activities. The findings suggested that compounds with similar scaffolds could enhance cytotoxicity against various cancer cell lines .
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N9O2/c11-8-9(16-21-15-8)19-6(5-18-3-1-2-4-18)7(14-17-19)10(20)13-12/h1-5,12H2,(H2,11,15)(H,13,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRNFFIQCCSJHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328097 | |
Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642748 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309279-66-1 | |
Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.